molecular formula C11H13F B7991779 5-Allyl-2-fluoro-1,3-dimethylbenzene

5-Allyl-2-fluoro-1,3-dimethylbenzene

Cat. No.: B7991779
M. Wt: 164.22 g/mol
InChI Key: TYSINEHMQTVMDU-UHFFFAOYSA-N
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Description

5-Allyl-2-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C11H13F It is a derivative of benzene, featuring an allyl group, a fluorine atom, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-fluoro-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Allyl-2-fluoro-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyl-2-fluoro-1,3-dimethylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The allyl group provides a site for further chemical modifications, enhancing the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Allyl-2-chloro-1,3-dimethylbenzene
  • 5-Allyl-2-bromo-1,3-dimethylbenzene
  • 5-Allyl-2-iodo-1,3-dimethylbenzene

Uniqueness

5-Allyl-2-fluoro-1,3-dimethylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-5-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSINEHMQTVMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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